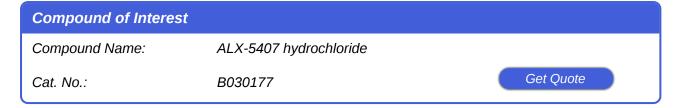


Application Notes and Protocols for the In Vitro Use of ALX-5407

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ALX-5407 is a potent and selective, non-transportable inhibitor of the glycine transporter 1 (GlyT1).[1][2] GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, and its inhibition leads to increased extracellular glycine concentrations. This modulation of glycinergic neurotransmission makes ALX-5407 a valuable tool for studying the role of GlyT1 in various physiological and pathological processes, including those related to N-methyl-D-aspartate (NMDA) receptor function.[1] These application notes provide a summary of effective concentrations and detailed protocols for common in vitro assays involving ALX-5407.

Data Presentation: Effective Concentrations of ALX-5407 in Vitro

The effective concentration of ALX-5407 can vary significantly depending on the cell type and the specific biological question being investigated. The following table summarizes the quantitative data from various in vitro studies.

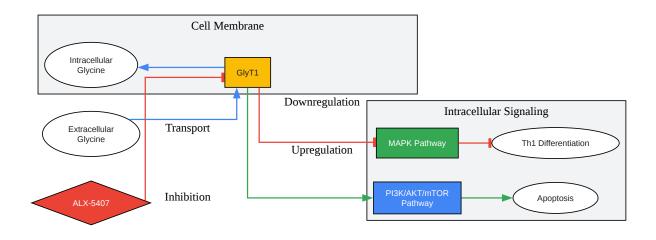


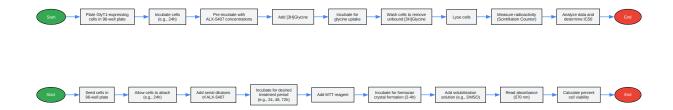
Assay Type	Cell Line / Cell Type	Effective Concentration	Key Findings
Glycine Uptake Inhibition	QT6 cells expressing human GlyT1	IC50: 3 nM	Potent and selective inhibition of GlyT1-mediated glycine transport.[1][2]
T-Cell Differentiation	Murine CD4+ T cells	0.5 nM - 500 nM	Minimal effects on proliferation at lower concentrations; 500 nM used to suppress Th1 differentiation, though some impact on viability was noted.
Cell Proliferation / Viability	A549 and HT29 tumor cell lines	120 nM	Reduction in cell proliferation.[4]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.







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